molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3

Spiro[2.5]octan-5-ylmethanol

Cat. No.: B2498601
CAS No.: 2002815-12-3
M. Wt: 140.226
InChI Key: KNJCNJRKRPUJKJ-UHFFFAOYSA-N
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Description

Spiro[25]octan-5-ylmethanol is a chemical compound with the molecular formula C9H16O It is characterized by a spirocyclic structure, where a spiro[25]octane ring system is attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-5-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic core, which is then functionalized to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The compound is then purified using techniques such as distillation or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to form Spiro[2.5]octan-5-ylmethanal or Spiro[2.5]octan-5-ylmethanoic acid.

    Reduction: Reduction can yield various alcohol derivatives depending on the specific conditions used.

    Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Spiro[2.5]octan-5-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart specific characteristics to the final products.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-5-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The methanol group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.5]octan-6-ylmethanol
  • Spiro[3.5]nonan-5-ylmethanol
  • Spiro[4.5]decan-5-ylmethanol

Uniqueness

Spiro[2.5]octan-5-ylmethanol is unique due to its specific spirocyclic structure and the position of the methanol group. This configuration can influence its reactivity and interactions compared to other spirocyclic compounds. The specific ring size and functional group placement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[2.5]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJCNJRKRPUJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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